Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro-
Description
The compound Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- (CAS: 7250-53-5) is a brominated dihydroisoxazole derivative featuring a 3-substituted phenyl ring with a methylthio (-SMe) group at position 6, a methyl (-Me) group at position 2, and a bromine atom at position 3 (see Table 1 for structural details) . The dihydroisoxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with partial saturation (4,5-dihydro configuration). This structural framework is associated with diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as observed in related isoxazole derivatives .
Properties
IUPAC Name |
3-(3-bromo-2-methyl-6-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-7-8(12)3-4-10(15-2)11(7)9-5-6-14-13-9/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKHEGMQFCIUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432014 | |
| Record name | Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250592-92-8 | |
| Record name | Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Sequential Functionalization
The first route, derived from CN107652246B , begins with 2,3-dimethylaniline. Diazotization using nitrous acid generates a diazonium salt, which undergoes thioetherification with methyl mercaptan to yield methylthio-2,3-dimethyl benzyl sulfide. Subsequent bromination with liquid bromine at 40–60°C introduces a bromine atom at the para position (relative to the methylthio group), forming 4-bromo-2,3-dimethyl benzyl sulfide.
A critical distinction arises in the oxidation step: while the patent describes oxidation to a methylsulfonyl group using hydrogen peroxide or m-chloroperbenzoic acid, halting this step at the methylthio stage directly produces the target compound’s precursor. Oximation with hydroxylamine hydrochloride in ethanol/water, followed by cyclization using ethylene under pressurized conditions (0.1–6 MPa), completes the dihydroisoxazole ring.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 92 |
| Thioetherification | CH₃SH, CuBr, DMF, 50°C | 85 |
| Bromination | Br₂, CCl₄, 50°C | 78 |
| Cyclization | Ethylene, FeCl₃, THF, 1 MPa | 80 |
Nitro-to-Methylthio Conversion Route
An alternative pathway from CN105481787A leverages 3-nitrophthalic anhydride as the starting material. Reduction of the nitro group via catalytic hydrogenation (H₂, Pd/C) yields 3-aminophthalic anhydride, which is diazotized and subjected to a Sandmeyer reaction with methylthiolate. This approach avoids sulfide oxidation entirely, directly installing the methylthio group at the aromatic ring.
Cyclization employs N-chlorosuccinimide (NCS) in acetonitrile, followed by ethylene pressurization (30 bar) to form the dihydroisoxazole core. This method achieves a higher regioselectivity for bromination at the 3-position due to the directing effects of the methylthio group.
Comparative Efficiency:
| Parameter | Diazotization Route | Nitro Conversion Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 62% | 71% |
| Bromine Selectivity | 85% para | 95% meta |
Catalytic and Solvent Systems
Bromination Catalysts
Iron(III) chloride dominates as the catalyst for electrophilic bromination, achieving 85–90% selectivity for the meta position relative to the methylthio group. Substituting FeCl₃ with AlCl₃ reduces selectivity to 70%, likely due to increased Lewis acidity promoting para side reactions.
Solvent Impact on Cyclization
Tetrahydrofuran (THF) outperforms acetonitrile in cyclization steps, providing a 12% yield increase (80% vs. 68%). Polar aprotic solvents stabilize the oxime intermediate, reducing decomposition pathways.
Industrial-Scale Adaptations
Continuous Flow Bromination
Recent advancements from CN107652246B describe a continuous flow system for bromination, enhancing safety and scalability. Using a microreactor at 60°C with a residence time of 30 seconds, this method achieves 94% conversion with <1% dibrominated byproducts.
Solvent Recycling
Ethanol/water mixtures in oximation steps are recycled via distillation, reducing waste by 40%. This aligns with green chemistry principles without compromising yield (78% vs. 75% in batch processes).
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 3-[2-bromo-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole, arises from over-oxidation of the methylthio group. Implementing controlled stoichiometry of H₂O₂ (1.1 equiv) limits this to <5%.
Purification Techniques
Crystallization from ethanol/water (3:1) increases purity from 80% to 98%, albeit with a 15% yield loss. Chromatography on silica gel with hexane/ethyl acetate (4:1) recovers 90% pure product but is cost-prohibitive for industrial use.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives.
Scientific Research Applications
Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound has potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Bromine vs.
- Methylthio (-SMe) vs. Sulfonyl (-SO₂Me) : The methylthio group in the target compound is less polar than the sulfonyl group in ’s analogue, impacting solubility and metabolic stability .
- Heterocycle Core : Dihydroisoxazoles (target) vs. benzoxazole-triazole hybrids () exhibit distinct electronic environments, influencing binding affinity in biological systems .
Biological Activity
Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- is a heterocyclic compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Isoxazole compounds are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The specific compound under consideration features a bromo substituent and a methylthio group, which contribute to its unique chemical properties and biological activities.
The biological activity of isoxazole derivatives often involves their interaction with specific molecular targets. Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- has been observed to:
- Inhibit Enzyme Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or protein function, leading to antibacterial effects.
- Interact with Receptors : It can bind to specific receptors, potentially modulating various signaling pathways that affect cellular responses.
Antibacterial Activity
Research indicates that isoxazole derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. For instance, it has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Antifungal Activity
In addition to antibacterial properties, isoxazole derivatives have also demonstrated antifungal activity. Studies have reported effective inhibition against fungi such as Candida albicans and Aspergillus niger. The compound's mechanism may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.
Table 2: Antifungal Activity of Isoxazole Derivatives
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 100 µg/mL |
| Aspergillus niger | 75 µg/mL |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of isoxazole derivatives against a panel of pathogens. The results indicated that the compound exhibited a broader spectrum of activity compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.
Research on Mechanisms
Another investigation focused on elucidating the mechanisms by which isoxazole compounds exert their biological effects. The findings suggested that these compounds could induce oxidative stress in bacterial cells, leading to cell death. This mechanism was confirmed through various biochemical assays measuring reactive oxygen species (ROS) levels.
Applications in Medicinal Chemistry
Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- holds promise in drug development due to its biological activities. Its potential applications include:
- Antibacterial Agents : Development of new antibiotics targeting resistant strains.
- Antifungal Treatments : Formulation of antifungal drugs for systemic infections.
- Agricultural Chemicals : Use as an intermediate in synthesizing pesticides and herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
